(2-(4-(Benzyloxy)phenoxy)phenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

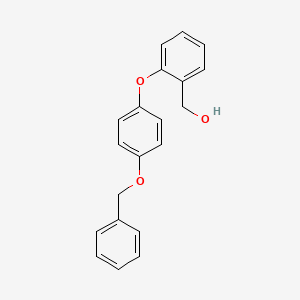

(2-(4-(Benzyloxy)phenoxy)phenyl)methanol: is an organic compound with the molecular formula C20H18O3 It is characterized by the presence of a benzyloxy group attached to a phenoxy group, which is further connected to a phenylmethanol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-(Benzyloxy)phenoxy)phenyl)methanol typically involves the reaction of 4-(benzyloxy)phenol with 2-bromobenzyl alcohol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl bromide, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (2-(4-(Benzyloxy)phenoxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where the benzyloxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Corresponding aldehydes or ketones.

Reduction: Corresponding alcohols or hydrocarbons.

Substitution: Compounds with substituted nucleophiles.

Aplicaciones Científicas De Investigación

Chemistry: (2-(4-(Benzyloxy)phenoxy)phenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and receptor-ligand binding.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It can be used as a scaffold for the design of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials.

Mecanismo De Acción

The mechanism of action of (2-(4-(Benzyloxy)phenoxy)phenyl)methanol involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups allow the compound to bind to enzymes or receptors, modulating their activity. The phenylmethanol moiety can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

- (2-(4-Methoxyphenoxy)phenyl)methanol

- (2-(4-Hydroxyphenoxy)phenyl)methanol

- (2-(4-Chlorophenoxy)phenyl)methanol

Comparison: (2-(4-(Benzyloxy)phenoxy)phenyl)methanol is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. Compared to (2-(4-Methoxyphenoxy)phenyl)methanol, the benzyloxy group provides additional steric bulk and potential for π-π interactions. In contrast to (2-(4-Hydroxyphenoxy)phenyl)methanol, the benzyloxy group is less reactive, making the compound more stable under certain conditions. Compared to (2-(4-Chlorophenoxy)phenyl)methanol, the benzyloxy group is less electron-withdrawing, affecting the compound’s reactivity and binding properties.

Actividad Biológica

(2-(4-(Benzyloxy)phenoxy)phenyl)methanol, also known by its CAS number 449778-82-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a benzyloxy group attached to a phenoxy structure, which contributes to its biological activity. The presence of hydroxyl groups in the structure often enhances the compound's interaction with biological targets.

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

- Study Findings : In vitro assays have shown that this compound can scavenge free radicals effectively, demonstrating a significant reduction in oxidative stress markers in cellular models.

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective potential, particularly in the context of neurodegenerative diseases such as Parkinson's disease.

- Case Study : A series of derivatives based on the benzyloxyphenyl structure were synthesized and evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration. One derivative exhibited an IC50 value of 0.062 µM for MAO-B inhibition, indicating strong potential for neuroprotection .

| Compound | MAO-B Inhibition (IC50 µM) | Neuroprotective Effects |

|---|---|---|

| 3h | 0.062 | Significant |

3. Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory pathways, which is critical for conditions like arthritis and other inflammatory diseases.

- Mechanism : The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are often upregulated during inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes, such as MAO-B, leading to competitive inhibition that alters neurotransmitter levels in the brain.

- Antioxidant Pathways : It activates endogenous antioxidant defenses, enhancing cellular resilience against oxidative damage.

- Signal Transduction Modulation : The compound influences various signaling pathways involved in inflammation and cell survival.

Research Findings and Data Tables

Recent studies have explored the pharmacological applications of this compound across various domains:

Propiedades

IUPAC Name |

[2-(4-phenylmethoxyphenoxy)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c21-14-17-8-4-5-9-20(17)23-19-12-10-18(11-13-19)22-15-16-6-2-1-3-7-16/h1-13,21H,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNFMNLYCIZMKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=CC=C3CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377084 |

Source

|

| Record name | {2-[4-(benzyloxy)phenoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449778-82-9 |

Source

|

| Record name | {2-[4-(benzyloxy)phenoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.